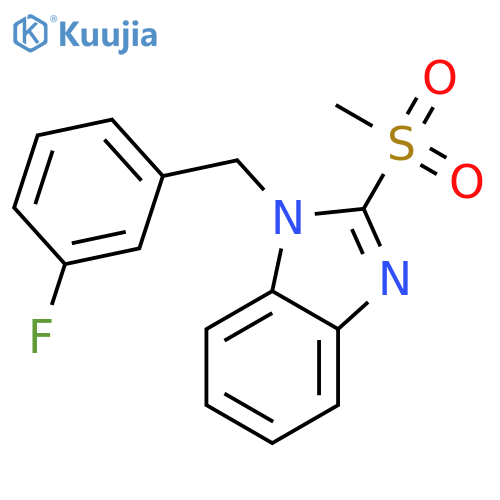Cas no 886923-27-9 (1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole)

886923-27-9 structure
商品名:1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole
CAS番号:886923-27-9
MF:C15H13FN2O2S
メガワット:304.339325666428
CID:5477516
1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole, 1-[(3-fluorophenyl)methyl]-2-(methylsulfonyl)-
- 1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole
-
- インチ: 1S/C15H13FN2O2S/c1-21(19,20)15-17-13-7-2-3-8-14(13)18(15)10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3
- InChIKey: ZEAUVWBAJMRSPZ-UHFFFAOYSA-N
- ほほえんだ: C1(S(C)(=O)=O)N(CC2=CC=CC(F)=C2)C2=CC=CC=C2N=1
1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2640-0107-30mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2640-0107-4mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2640-0107-10mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2640-0107-40mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2640-0107-2μmol |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2640-0107-5mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2640-0107-20mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2640-0107-25mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2640-0107-10μmol |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2640-0107-3mg |
1-[(3-fluorophenyl)methyl]-2-methanesulfonyl-1H-1,3-benzodiazole |
886923-27-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole 関連文献
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
886923-27-9 (1-(3-fluorophenyl)methyl-2-methanesulfonyl-1H-1,3-benzodiazole) 関連製品
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 61389-26-2(Lignoceric Acid-d4)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
